molecular formula C34H59ClO16 B14184431 3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride CAS No. 887501-25-9

3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride

Cat. No.: B14184431
CAS No.: 887501-25-9
M. Wt: 759.3 g/mol
InChI Key: JGNVRJQGMZCGQH-UHFFFAOYSA-N
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Description

3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride: is a complex organic compound characterized by the presence of three 2,5,8,11-tetraoxatridecan-13-yl groups attached to a benzoyl chloride core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride typically involves the reaction of 3,4,5-trihydroxybenzoic acid with 2,5,8,11-tetraoxatridecan-13-yl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride primarily involves its reactivity with nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in biomolecules or other compounds. This reactivity is exploited in various applications, such as drug delivery and bioconjugation .

Comparison with Similar Compounds

Uniqueness: 3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride is unique due to the presence of three 2,5,8,11-tetraoxatridecan-13-yl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and stability .

Properties

CAS No.

887501-25-9

Molecular Formula

C34H59ClO16

Molecular Weight

759.3 g/mol

IUPAC Name

3,4,5-tris[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzoyl chloride

InChI

InChI=1S/C34H59ClO16/c1-37-4-7-40-10-13-43-16-19-46-22-25-49-31-28-30(34(35)36)29-32(50-26-23-47-20-17-44-14-11-41-8-5-38-2)33(31)51-27-24-48-21-18-45-15-12-42-9-6-39-3/h28-29H,4-27H2,1-3H3

InChI Key

JGNVRJQGMZCGQH-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOC1=CC(=CC(=C1OCCOCCOCCOCCOC)OCCOCCOCCOCCOC)C(=O)Cl

Origin of Product

United States

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